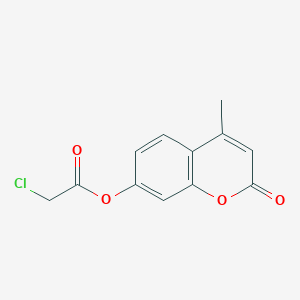

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 | |

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105738-24-7 | |

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is a derivative of the coumarin family, a class of compounds renowned for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological functions, with a focus on its potential as a cholinesterase inhibitor and antibacterial agent. This document adheres to stringent data presentation and experimental protocol standards to facilitate advanced research and development.

Chemical and Physical Properties

This compound, with the CAS number 105738-24-7, is a solid, organic compound. Its fundamental properties are summarized in the table below. The coumarin scaffold, characterized by a fused benzene and α-pyrone ring, is a key feature contributing to its biological activity. The chloroacetate group at the 7-position and the methyl group at the 4-position are significant for its reactivity and interaction with biological targets.

| Property | Value |

| Molecular Formula | C₁₂H₉ClO₄ |

| Molecular Weight | 252.65 g/mol |

| CAS Number | 105738-24-7 |

| Appearance | Solid |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) 2-chloroacetate |

Synthesis

The synthesis of this compound is typically achieved through the esterification of 7-hydroxy-4-methylcoumarin. This reaction involves the acylation of the hydroxyl group with a chloroacetylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation of the synthesis of coumarin esters and may require optimization for specific laboratory conditions.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Chloroacetyl chloride or ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Anhydrous acetone or other suitable solvent (e.g., dichloromethane)

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirring mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

This compound has demonstrated potential in several areas of biological research, primarily as an enzyme inhibitor.

Cholinesterase Inhibition

The compound has been reported to exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data for Cholinesterase Inhibition of Related Coumarin Derivatives:

| Compound | Target Enzyme | IC₅₀ (µM) |

| Coumarin Derivative A | Acetylcholinesterase | Value |

| Coumarin Derivative B | Butyrylcholinesterase | Value |

Antibacterial Activity

This coumarin derivative has also shown antibacterial properties. Its mechanism of action is believed to be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription[1]. This inhibition disrupts critical cellular processes, leading to bacterial cell death. It has shown moderate activity against strains like Staphylococcus aureus and Escherichia coli[1].

Quantitative Data for Antibacterial Activity of Related Coumarin Derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

| Coumarin Derivative C | Staphylococcus aureus | Value |

| Coumarin Derivative D | Escherichia coli | Value |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of coumarin derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

Test compound

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: DNA Gyrase Inhibition

The antibacterial activity of many coumarin derivatives is attributed to their ability to inhibit DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. By binding to the B subunit of DNA gyrase, coumarins competitively inhibit the ATPase activity of the enzyme, preventing the conformational changes required for its function.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated inhibitory effects on cholinesterases and bacterial DNA gyrase warrant further investigation. This guide provides the foundational information and standardized protocols necessary for researchers to explore the full potential of this and related coumarin derivatives in drug discovery and development. Future studies should focus on obtaining specific quantitative biological data for this compound and exploring its structure-activity relationships to design more potent and selective inhibitors.

References

An In-depth Technical Guide to the Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, a coumarin derivative of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and the proposed mechanism of action, presenting quantitative data in a structured format for clarity and comparability.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), via the Pechmann condensation. The second step is the chloroacetylation of the hydroxyl group of 7-hydroxy-4-methylcoumarin to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from established Pechmann condensation procedures.[1][2][3][4][5]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a flask, combine resorcinol and ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 18-22 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Collect the resulting precipitate by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Resorcinol | C₆H₆O₂ | 110.11 | 1 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1 |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | - |

Synthesis of this compound

This protocol is based on general methods for the chloroacetylation of hydroxycoumarins.

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Chloroacetyl chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in dry DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add chloroacetyl chloride to the mixture with stirring.

-

Heat the reaction mixture at 80 °C for 10 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 1 |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |

| This compound | C₁₂H₉ClO₄ | 252.65 | - |

Reported Yield: 81-82%

Proposed Mechanism of Action

This compound has been suggested to exhibit its biological activity, particularly its antibacterial effects, through the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.

Caption: Proposed mechanism of action of this compound.

Characterization Data (Representative)

Table 1: Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, the aromatic protons of the coumarin ring system, and the methylene protons of the chloroacetate group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and ester, the methyl carbon, and the carbons of the aromatic rings. |

| IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the lactone and ester groups, and C-O stretching frequencies. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (252.65 g/mol ). |

This guide provides a foundational understanding of the synthesis and proposed mechanism of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental conditions and available resources.

References

An In-depth Technical Guide to the Spectral Properties of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties, synthesis, and potential biological significance of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate. This coumarin derivative serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] Due to the limited availability of direct spectral data for this specific compound in the published literature, this guide also includes representative data from structurally similar compounds to provide a predictive framework for its characterization.

Core Compound Information

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 105738-24-7 | [1] |

| Molecular Formula | C₁₂H₉ClO₄ | [1] |

| Molecular Weight | 252.65 g/mol | [1] |

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the title compound. Based on the analysis of similar coumarin structures, the following table summarizes the expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~160 |

| 3 | ~6.3 | ~113 |

| 4 | - | ~153 |

| 4-CH₃ | ~2.4 | ~18 |

| 4a | - | ~112 |

| 5 | ~7.6 | ~126 |

| 6 | ~7.0 | ~114 |

| 7 | - | ~152 |

| 8 | ~7.0 | ~102 |

| 8a | - | ~154 |

| C=O (ester) | - | ~166 |

| CH₂Cl | ~4.8 | ~41 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

UV-Visible Absorption and Fluorescence Spectroscopy

Coumarin derivatives are well-known for their fluorescent properties. The absorption and emission maxima are influenced by the substitution pattern on the coumarin ring. For a structurally related compound, (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, the UV-Vis absorption maxima are observed at 240 nm, 322 nm, and 350 nm in methanol.[2] It is anticipated that this compound will exhibit similar absorption characteristics.

Table 2: Representative UV-Visible Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | Methanol | 240, 322, 350 | 24,500, 12,200, 18,700 |

Fluorescence emission data for the title compound is not currently available in the literature.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond and the loss of the chloroacetyl group. A representative fragmentation pattern for a similar coumarin derivative is described, which involves the cleavage of the amide bond.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of 7-hydroxy-4-methylcoumarin with chloroacetyl chloride in the presence of a base.[1]

Materials:

-

7-hydroxy-4-methylcoumarin

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Anhydrous acetone or dichloromethane (DCM)

-

Ice

-

Water

Procedure:

-

To a stirred solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous acetone or DCM, add anhydrous potassium carbonate or triethylamine (1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of the title compound.

Potential Mechanism of Action

Coumarin derivatives have been reported to exhibit antibacterial activity through the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication and transcription.[1]

Caption: Inhibition of DNA gyrase by coumarin derivatives.

References

An In-depth Technical Guide on the Mechanism of Action of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, a coumarin derivative, has demonstrated a multifaceted mechanism of action, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide consolidates the current understanding of its primary biological activities, focusing on its roles as an enzyme inhibitor and an antibacterial agent. This document provides a detailed overview of its mechanisms of action, supported by quantitative data, comprehensive experimental protocols, and visual representations of the associated biological pathways and workflows. While the broader class of coumarins exhibits antiviral properties, the specific antiviral mechanism of this compound against cytomegalovirus (CMV) and varicella-zoster virus (VZV) is not extensively documented in the current body of scientific literature.

Enzyme Inhibition: Targeting Cholinesterases

A primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are significant targets in the management of neurodegenerative diseases such as Alzheimer's disease.

Quantitative Inhibition Data

The inhibitory potency of this compound against both AChE and BChE has been quantified and is summarized in the table below.

| Enzyme Target | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 25 |

| Butyrylcholinesterase (BChE) | 30 |

Signaling Pathway of Cholinesterase Inhibition

The inhibition of AChE and BChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol outlines the determination of AChE and BChE inhibition using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer, 20 µL of the respective enzyme solution (AChE or BChE), and 10 µL of the test compound solution at various concentrations.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antibacterial Activity: Inhibition of DNA Gyrase

This compound exhibits antibacterial properties by targeting bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair in bacteria.

Mechanism of Action

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

-

This compound (test compound)

-

Ciprofloxacin or Novobiocin (positive control)

-

Stop Solution (e.g., STEB buffer with SDS)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Add purified DNA gyrase to initiate the reaction.

-

Include a positive control (with a known inhibitor) and a negative control (no inhibitor).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Analysis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

-

Interpretation:

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA compared to the negative control.

-

The concentration of the test compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.

-

Antiviral Activity: An Area for Further Investigation

While various coumarin derivatives have been reported to exhibit antiviral activity against a range of viruses, including cytomegalovirus (CMV) and varicella-zoster virus (VZV), specific studies detailing the direct antiviral mechanism of action and quantitative efficacy of this compound are limited. Some research indicates its use as a synthetic intermediate for the development of other antiviral compounds. Therefore, the direct antiviral contribution of the core molecule requires further dedicated investigation.

Conclusion

This compound demonstrates clear mechanisms of action as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, and as an antibacterial agent through the inhibition of DNA gyrase. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies are warranted to elucidate its potential antiviral properties and to determine its efficacy and safety in preclinical models.

An In-depth Technical Guide on the Solubility of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate in dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information based on the general characteristics of coumarin derivatives, a detailed experimental protocol for determining solubility, and a visualization of the synthetic pathway.

Qualitative Solubility Profile

Data Presentation

The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble (Expected) | Data to be determined experimentally | Data to be determined experimentally | A high-concentration stock solution should be preparable. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in DMSO using the widely accepted shake-flask method.[1]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a precise volume of DMSO (e.g., 1 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with DMSO.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Synthesis Pathway

While a specific signaling pathway for this compound is not defined, understanding its synthesis is crucial for researchers. The diagram below outlines a general and plausible synthetic route for a similar coumarin derivative, which can be adapted for the target compound. The synthesis typically involves the reaction of a 7-hydroxycoumarin with an appropriate acyl chloride.

Caption: Plausible synthesis route for this compound.

References

An In-depth Technical Guide to 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate (CAS Number: 105738-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, a derivative of the versatile coumarin scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the compound's inhibitory effects on key enzymes, its antimicrobial and antiviral properties, and provides established experimental protocols for its synthesis and biological evaluation. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is provided in the table below.[1][]

| Property | Value |

| CAS Number | 105738-24-7 |

| Molecular Formula | C₁₂H₉ClO₄ |

| Molecular Weight | 252.65 g/mol |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) 2-chloroacetate |

| Synonyms | Chloroacetic acid 4-methyl-2-oxo-2H-chromen-7-yl ester |

| Appearance | Solid (form may vary) |

| Boiling Point | 404.8°C at 760 mmHg |

Synthesis

The synthesis of this compound is achieved through the O-acylation of 7-hydroxy-4-methylcoumarin with chloroacetyl chloride. This reaction is a common method for the esterification of phenolic hydroxyl groups.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the acylation of hydroxycoumarins.[3][4]

Materials:

-

7-hydroxy-4-methylcoumarin

-

Chloroacetyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (dilute solution)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add triethylamine (1.2 equivalents).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to afford the pure this compound.

References

The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Researchers

For Immediate Release

Coumarins, a class of benzopyrone-containing heterocyclic compounds, and their derivatives have emerged as a significant area of interest for researchers, scientists, and drug development professionals. Possessing a wide spectrum of pharmacological properties, these compounds are being extensively investigated for their potential therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of coumarin derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities of Coumarin Derivatives

Coumarin derivatives exhibit a remarkable range of biological activities, including anticancer, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory effects. These activities are largely attributed to their diverse chemical structures and ability to interact with various biological targets.[1][2]

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][4] These include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[1][5]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 (a coumarin-based scaffold) | MCF-7 (Breast Cancer) | 1.24 | [5] |

| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 1.65 | [5] |

| Coumarin-acrolein hybrid | A549 (Lung Cancer) | Not Specified | |

| Coumarin-acrolein hybrid | KB (Oral Cancer) | Not Specified | |

| Coumarin-acrolein hybrid | HeLa (Cervical Cancer) | Not Specified | |

| Coumarin-acrolein hybrid | MCF-7 (Breast Cancer) | Not Specified | |

| Benzylsulfone coumarin derivative | HeLa (Cervical Cancer) | Not Specified |

Anticoagulant Activity

The anticoagulant properties of coumarin derivatives are well-established, with warfarin being a prominent example. These compounds function as vitamin K antagonists, inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[1][6] This mechanism effectively disrupts the coagulation cascade, preventing blood clot formation.[1]

Table 2: Anticoagulant Activity of Selected Coumarin Derivatives

| Compound/Derivative | Test System | Prothrombin Time (s) | Reference |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Mice | 21.30 | [7] |

| Warfarin (Reference) | Mice | 14.60 | [7] |

| Compound 45 (a 4-hydroxycoumarin derivative) | Not Specified | 140 | [8] |

| Warfarin (Reference) | Not Specified | 320 | [8] |

Antimicrobial Activity

Coumarin derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] Their mechanism of action often involves damaging the cell membranes of microorganisms.[11]

Table 3: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Microorganism | Inhibition Zone (mm) | Reference |

| Coumarin derivative 3a | Bacillus cereus | >20 | [11] |

| Coumarin derivative 3b | Bacillus cereus | >20 | [11] |

| Coumarin derivative 3c | Bacillus cereus | >20 | [11] |

| Coumarin derivative 3d | Bacillus cereus | >20 | [11] |

| Coumarin derivative 3e | Bacillus cereus | >20 | [11] |

| Coumarin derivative 3j | Bacillus cereus | >20 | [11] |

| Coumarin derivative 3n | Bacillus cereus | >20 | [11] |

| Coumarin derivative with thiazolidin-4-one ring | Staphylococcus aureus | 20 | [12] |

| Coumarin derivative with thiazolidin-4-one ring | Bacillus subtilis | 20 | [12] |

Antioxidant Activity

Many coumarin derivatives exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals.[13][14] The presence of hydroxyl groups on the coumarin ring is crucial for this activity.[14] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this property.

Table 4: Antioxidant Activity of Selected Coumarin Derivatives (DPPH Radical Scavenging)

| Compound/Derivative | Concentration (µg/mL) | Scavenging Activity (%) | IC50 (µM) | Reference |

| Compound 2 | 1000 | 92.3 ± 1 | - | [13] |

| Compound 1 | 250 | 25.5 ± 0.5 | - | [13] |

| Compound 1 | - | 63 ± 0.6 | - | [13] |

| Compound 2 | - | 88 ± 1 | - | [13] |

| Compound 3 | - | 83 ± 0.5 | - | [13] |

| Compound 4 | - | 70 ± 0.8 | - | [13] |

| Coumarin–thiosemicarbazone 18 | - | - | 7.1 | [15] |

| Coumarin–thiosemicarbazone 19 | - | - | 17.9 | [15] |

| Ascorbic Acid (Reference) | - | - | 18.6 | [15] |

Anti-inflammatory Activity

Coumarin derivatives have been shown to possess significant anti-inflammatory properties.[16][17] They can inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and modulate key inflammatory signaling pathways such as NF-κB and Nrf2.[1][18]

Table 5: Anti-inflammatory Activity of Selected Coumarin Derivatives

| Compound/Derivative | Activity | Model | Reference |

| Compound 3 (7-azomethine linkage) | Potent COX-1 inhibition | In vitro | [16] |

| Compound 3 (7-azomethine linkage) | Inhibition of yeast-induced rat paw edema | In vivo | [16] |

| Compound 10 (Mannich base) | Protection against carrageenan-induced paw edema (75.7%) | In vivo | [19] |

| Compound 11 (Mannich base) | Protection against carrageenan-induced paw edema (77.7%) | In vivo | [19] |

| Indomethacin (Reference) | Protection against carrageenan-induced paw edema (47%) | In vivo | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of coumarin derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

-

Coumarin derivative stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the coumarin derivative. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

Coumarin derivative stock solution

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the coumarin derivative and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank control containing only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Materials:

-

Coumarin derivative solution

-

Bacterial or fungal culture

-

Muller-Hinton agar plates

-

Sterile cork borer or pipette tip

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the agar plates evenly with the test microorganism to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of the coumarin derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by coumarin derivatives is crucial for understanding their mechanisms of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by coumarin derivatives.

Caption: NF-κB signaling pathway and inhibitory effects of coumarin derivatives.

Caption: Nrf2 antioxidant response pathway and activation by coumarin derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

Coumarin derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential applications in treating complex diseases such as cancer, inflammatory disorders, and infectious diseases are substantial. This guide provides a foundational understanding for researchers and drug development professionals, offering a structured overview of their activities, standardized protocols for their evaluation, and visual representations of their mechanisms of action. Further research into structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of these remarkable compounds.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceuticals | Free Full-Text | Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. marinebiology.pt [marinebiology.pt]

- 16. benchchem.com [benchchem.com]

- 17. botanyjournals.com [botanyjournals.com]

- 18. benchchem.com [benchchem.com]

- 19. assaygenie.com [assaygenie.com]

In-Depth Technical Guide: Molecular Weight of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

This guide provides a detailed breakdown of the molecular weight determination for 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, a coumarin derivative of interest in biochemical and proteomics research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

This compound is an organic compound featuring a chromen-2-one core structure. A chloroacetate group is attached at the 7th position and a methyl group at the 4th position.[1] The established molecular formula for this compound is C₁₂H₉ClO₄.[1][2][][4]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, chlorine, and oxygen.

The following table summarizes the atomic weights of the elements present in the compound and their contribution to the total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | 12.011[5][6][7][8] | 144.132 |

| Hydrogen | H | 9 | 1.008[9][10][11][12] | 9.072 |

| Chlorine | Cl | 1 | 35.45[13][14][15][16][17] | 35.45 |

| Oxygen | O | 4 | 15.999[18][19][20][21] | 63.996 |

| Total | 252.65 |

The calculated molecular weight of this compound is 252.65 g/mol .[1][2][]

Experimental Protocols

Not applicable. The determination of molecular weight is a calculation based on the established molecular formula and standard atomic weights, and does not involve an experimental protocol.

Visualizations

The logical workflow for the calculation of the molecular weight is depicted in the following diagram.

Caption: Molecular Weight Calculation Workflow.

References

- 1. This compound | 105738-24-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Chlorine - Wikipedia [en.wikipedia.org]

- 14. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 16. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 17. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, a valuable intermediate in the development of novel therapeutic agents. The synthesis is a two-step process commencing with the formation of the precursor, 7-hydroxy-4-methylcoumarin, followed by its esterification to yield the final product. This document details the experimental protocols, quantitative data, and logical workflow for this synthetic route.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process:

-

Pechmann Condensation: Synthesis of the precursor, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), via the acid-catalyzed reaction of resorcinol and ethyl acetoacetate.

-

Esterification: Reaction of 7-hydroxy-4-methylcoumarin with a chloroacetylating agent, such as chloroacetyl chloride, to form the final product.

Data Presentation

The following tables summarize the key quantitative data for the precursor and the final product.

Table 1: Synthesis and Properties of 7-hydroxy-4-methylcoumarin (Precursor)

| Parameter | Value | Catalyst/Conditions |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | - |

| Melting Point | 185-190 °C | Recrystallized from ethanol |

| Yield | Up to 97% | Amberlyst-15, microwave |

| 49-80% | Concentrated H₂SO₄ | |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.71 (s, 1H, -OH), 7.59 (d, J=8.8 Hz, 1H), 6.81 (dd, J=8.8, 2.4 Hz, 1H), 6.70 (d, J=2.4 Hz, 1H), 6.11 (s, 1H), 2.35 (s, 3H, -CH₃) | - |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 161.1, 160.2, 154.8, 153.5, 126.5, 112.8, 112.0, 110.2, 102.1, 18.1 | - |

| IR (KBr), ν (cm⁻¹) | ~3400 (O-H), ~1680 (C=O, lactone), ~1610, ~1580 (C=C, aromatic) | - |

Table 2: Properties of this compound (Final Product)

| Parameter | Value |

| CAS Number | 105738-24-7[1] |

| Molecular Formula | C₁₂H₉ClO₄[1] |

| Molecular Weight | 252.65 g/mol [1] |

| Boiling Point | 404.8 °C at 760 mmHg[2] |

| Purity | 95% (as commercially available)[2] |

Note: Detailed experimental characterization data for the final product, such as melting point and NMR/IR spectra, are not extensively reported in publicly available literature. The data presented is based on commercially available information.

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Precursor)

This procedure is based on the well-established Pechmann condensation reaction.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol (for recrystallization)

-

Ice

Procedure using Sulfuric Acid:

-

In a flask, combine resorcinol (e.g., 5.5 g, 0.05 mol) and ethyl acetoacetate (e.g., 6.4 mL, 0.05 mol).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 25 mL) with constant stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for a further 30 minutes.

-

Remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A pale-yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline 7-hydroxy-4-methylcoumarin. Dry the crystals before proceeding to the next step.

Procedure using Polyphosphoric Acid (PPA) for a faster reaction:

-

Gently heat polyphosphoric acid (e.g., 20 g) in a flask to approximately 75-80°C.

-

In a separate container, mix resorcinol (e.g., 1.6 g) and ethyl acetoacetate (e.g., 1.5 mL).

-

Add the resorcinol-ethyl acetoacetate mixture to the heated PPA with stirring.

-

Maintain the reaction mixture at 75-80°C for 20-25 minutes.

-

Pour the hot reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of this compound (Final Product)

This procedure is an adaptation based on standard acylation reactions of phenols.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous DCM or DMF.

-

Add a base, such as triethylamine (1.2-1.5 equivalents) or anhydrous potassium carbonate (2-3 equivalents), to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, if using DCM, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. If using DMF, pour the reaction mixture into ice water to precipitate the product.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. If the product was precipitated, collect it by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Workflow: Step 1 (Pechmann Condensation)

Caption: Experimental workflow for the synthesis of the precursor.

Experimental Workflow: Step 2 (Esterification)

Caption: Experimental workflow for the final esterification step.

References

Methodological & Application

Application Notes and Protocols for Enzyme Activity Measurement using 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is a fluorogenic substrate used for the detection and quantification of esterase activity. This compound, a derivative of 4-methylumbelliferone (4-MU), provides a sensitive and continuous method for measuring enzyme kinetics, making it a valuable tool in basic research and high-throughput screening for drug discovery.

The fundamental principle of this assay is the enzymatic cleavage of the non-fluorescent substrate, this compound, by an esterase. This hydrolysis reaction releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted is directly proportional to the amount of 4-MU produced, which in turn correlates with the enzyme's activity. The fluorescence of 4-MU is maximal at a pH above 9, and its production can be monitored in real-time using a fluorometer with excitation typically around 365 nm and emission detection at approximately 450 nm.[1]

Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds and are involved in a multitude of physiological processes.[2] This makes them significant targets in diagnostics and drug development. Specifically, this compound is a substrate for chloroacetate esterases (ChAE), a type of specific esterase that hydrolyzes chloroacetyl esters of naphthols.

Data Presentation

The selection of a suitable fluorogenic substrate is crucial for accurate and sensitive measurement of esterase activity. The ideal substrate exhibits high enzymatic turnover (kcat), strong binding affinity (low Km), and a significant increase in fluorescence upon cleavage. The resulting fluorophore should possess a high quantum yield and be photostable. Below is a comparison of this compound with other common fluorogenic substrates for esterases.

| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Target Enzymes | Key Characteristics |

| This compound | 4-methylumbelliferone | ~365 | ~450 | Chloroacetate Esterases, other non-specific esterases | High sensitivity, suitable for continuous assays. |

| Fluorescein Diacetate (FDA) | Fluorescein | ~494 | ~517 | General Esterases | Widely used, but the fluorescent product can leak from viable cells.[2] |

| Calcein AM | Calcein | ~494 | ~517 | General Esterases | Excellent intracellular retention of the fluorescent product.[2] |

| 4-Methylumbelliferyl butyrate | 4-methylumbelliferone | ~365 | ~450 | Butyrylcholinesterase, other esterases | Used to assay esterase activity in various environments. |

| 4-Methylumbelliferyl oleate | 4-methylumbelliferone | ~320 | ~455 | Lipases | Substrate for monitoring lipase activity. |

Experimental Protocols

General Protocol for Esterase Activity Assay

This protocol provides a general method for measuring the activity of an esterase using this compound. This can be adapted for purified enzymes or cell lysates.

Materials:

-

This compound (Substrate)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Enzyme solution (purified or cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)

-

4-methylumbelliferone (4-MU) standard

-

96-well black microplate, opaque

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer immediately before use.

-

4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0-10 µM).

-

-

Enzyme Assay:

-

Add 50 µL of the enzyme solution (or cell lysate) to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

-

-

Data Analysis:

-

For each time point, subtract the fluorescence of a blank well (containing buffer and substrate but no enzyme).

-

Plot the fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of the curve.

-

Convert the fluorescence units to the concentration of 4-MU produced using the 4-MU standard curve.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Protocol for High-Throughput Screening of Esterase Inhibitors

This protocol is designed for screening large compound libraries to identify potential inhibitors of a target esterase.

Materials:

-

All materials from the general protocol.

-

Compound library dissolved in DMSO.

-

Multichannel pipette or automated liquid handling system.

Procedure:

-

Preparation of Plates:

-

Dispense 1 µL of each compound from the library into individual wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Add 49 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Assay Initiation and Measurement:

-

Add 50 µL of the working substrate solution to all wells simultaneously using a multichannel pipette or automated dispenser to start the reaction.

-

Immediately begin kinetic measurements of fluorescence as described in the general protocol.

-

-

Data Analysis:

-

Calculate the initial reaction rate for each well.

-

Determine the percentage of inhibition for each compound compared to the DMSO control.

-

Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

-

Visualizations

Enzymatic Reaction Workflow

Caption: Enzymatic hydrolysis of the substrate.

High-Throughput Screening Workflow

References

Application Notes and Protocols: 4-Methyl-2-oxo-2H-chromen-7-yl Chloroacetate and its Analogs as Fluorescent Probes for Selenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of selenols (R-SeH), particularly the amino acid selenocysteine (Sec), is of significant interest in biological research due to their critical roles in redox regulation and enzyme catalysis. Coumarin-based fluorescent probes have emerged as powerful tools for the selective detection of selenols in biological systems. This document provides detailed application notes and protocols for the use of a representative coumarin-based probe, Sel-green (4-methyl-7-(2-nitrophenoxy)-2H-chromen-2-one) , for the fluorescent detection of selenols. While the initially mentioned 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate represents a class of reactive coumarin precursors, Sel-green is a well-characterized and validated probe for this specific application. The principles and protocols outlined here can be adapted for other similar coumarin-based probes.

Sel-green is a highly selective and sensitive "off-on" fluorescent probe designed for the detection of selenols under physiological conditions.[1][2] The probe itself is virtually non-fluorescent. However, upon reaction with a selenol, it releases the highly fluorescent molecule 7-hydroxy-4-methylcoumarin, resulting in a significant increase in fluorescence intensity.[1][2] This remarkable fluorescence enhancement allows for the detection of both endogenous and exogenous selenols in living cells.[3][4]

Principle of Detection

The detection mechanism of Sel-green is based on a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of the 2-nitrophenoxy group is susceptible to nucleophilic attack. Selenols are potent nucleophiles and selectively attack the carbon atom attached to the ether oxygen, leading to the cleavage of the ether bond and the release of 7-hydroxy-4-methylcoumarin. This product is highly fluorescent, whereas the intact Sel-green probe is not. The presence of the nitro group on the phenoxy moiety enhances the electrophilicity of the reaction center, facilitating the reaction with selenols. Due to the higher nucleophilicity of selenols compared to thiols at physiological pH, Sel-green exhibits excellent selectivity.[1][2]

Photophysical and Chemical Properties

The key advantage of Sel-green is its dramatic turn-on fluorescence response. The photophysical properties of the probe and its fluorescent product are summarized in the table below.

| Property | Sel-green (Probe) | 7-Hydroxy-4-methylcoumarin (Product) | Reference(s) |

| Excitation Maximum (λex) | ~320 nm | ~360 nm | [5] |

| Emission Maximum (λem) | - (Essentially non-fluorescent) | ~448 nm | [5] |

| Quantum Yield (Φ) | < 0.01 | ~0.36 (in water) | [5] |

| Fluorescence Enhancement | > 100-fold upon reaction with selenols | - | [1][2] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in aqueous buffers and organic solvents | |

| Selectivity | High for selenols over thiols (e.g., cysteine, glutathione) | - | [1][2] |

Experimental Protocols

Synthesis of Sel-green (4-methyl-7-(2-nitrophenoxy)-2H-chromen-2-one)

a) Synthesis of 7-Hydroxy-4-methylcoumarin (Precursor)

This synthesis is based on the Pechmann condensation.

-

Reagents: Resorcinol, Ethyl acetoacetate, Sulfuric acid (concentrated).

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add resorcinol and ethyl acetoacetate to the cooled sulfuric acid with stirring.

-

Continue stirring at room temperature until the reaction mixture solidifies.

-

Pour the mixture into crushed ice and water.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

b) Synthesis of Sel-green

This synthesis is a Williamson ether synthesis.

-

Reagents: 7-Hydroxy-4-methylcoumarin, 1-Fluoro-2-nitrobenzene, Potassium carbonate (anhydrous), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add 1-fluoro-2-nitrobenzene to the reaction mixture.

-

Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

In Vitro Fluorescence Assay for Selenol Detection

-

Materials: Sel-green stock solution (1 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), selenocysteine (or other selenol standard) stock solution, fluorescence spectrophotometer.

-

Procedure:

-

Prepare a working solution of Sel-green (e.g., 10 µM) in PBS.

-

Prepare a series of selenol standard solutions of varying concentrations in PBS.

-

In a cuvette, mix the Sel-green working solution with the selenol standard solution.

-

Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence emission spectrum (e.g., 400-600 nm) with an excitation wavelength of approximately 360 nm.

-

Record the fluorescence intensity at the emission maximum (~448 nm).

-

Plot the fluorescence intensity as a function of selenol concentration to generate a calibration curve.

-

Live Cell Imaging of Endogenous Selenols

This protocol is adapted for HepG2 cells but can be modified for other cell lines.[1][2]

-

Materials: HepG2 cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), glass-bottom culture dishes, Sel-green stock solution (1 mM in DMSO), PBS, fluorescence microscope with appropriate filters (e.g., DAPI or blue channel).

-

Procedure:

-

Cell Seeding: Seed HepG2 cells on glass-bottom dishes and culture until they reach the desired confluency (e.g., 70-80%).

-

Probe Loading:

-

Prepare a fresh working solution of Sel-green (e.g., 5-10 µM) in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the Sel-green working solution to the cells.

-

-

Incubation: Incubate the cells with the probe at 37 °C in a CO2 incubator for 30-60 minutes.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess probe.

-

Imaging: Add fresh cell culture medium or PBS to the cells and image them immediately using a fluorescence microscope. Use an excitation wavelength around 360 nm and collect the emission around 450 nm.

-

Controls: It is advisable to include control experiments, such as imaging cells not treated with the probe (to assess autofluorescence) and cells pre-treated with a known inhibitor of selenoprotein synthesis if studying endogenous selenols.

-

Applications

-

Quantification of Selenols: Sel-green can be used to quantify the selenocysteine content in purified selenoenzymes, such as thioredoxin reductase.[1][2]

-

Cellular Imaging: The probe is cell-permeable and has been successfully used to image endogenous selenols in various cell lines, providing insights into the cellular distribution and dynamics of these species.[1][2]

-

Drug Development: By monitoring changes in cellular selenol levels, this probe can be a valuable tool in studying the effects of drugs that target selenoenzymes or modulate cellular redox status.

-

Disease Research: Given the link between selenoproteins and various diseases, including cancer and neurodegenerative disorders, Sel-green can be used to investigate the role of selenols in these pathologies.

References

- 1. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Assay of selenol species in biological samples by the fluorescent probe Sel-green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening with Fluorogenic Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1][2][3] Fluorogenic substrates have become indispensable tools in HTS due to their high sensitivity, continuous monitoring capabilities, and adaptability to automated formats.[1][4][5] These substrates are molecules that are initially non-fluorescent or weakly fluorescent but are enzymatically converted into a highly fluorescent product. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a real-time kinetic readout.[5][6][7]

This document provides detailed application notes and protocols for utilizing fluorogenic substrates in HTS assays for several key enzyme classes, including proteases, phosphatases, and cytochrome P450s.

Principle of Fluorogenic HTS Assays

The fundamental principle of these assays lies in the enzymatic conversion of a substrate that results in a measurable fluorescent signal. Common mechanisms include:

-

Fluorescence Resonance Energy Transfer (FRET): In FRET-based substrates, a fluorophore and a quencher molecule are in close proximity.[8] Enzymatic cleavage of the substrate separates the pair, leading to an increase in fluorescence.[8]

-

Fluorescence De-quenching: Some substrates consist of a fluorophore conjugated to a recognition sequence. Upon enzymatic cleavage, the liberated fluorophore exhibits significantly higher fluorescence.[7]

-

Environmentally Sensitive Dyes: Certain fluorogenic dyes exhibit enhanced fluorescence upon a change in their microenvironment, which can be triggered by an enzymatic reaction.[1]

The choice of fluorogenic substrate and assay principle depends on the specific enzyme being targeted and the experimental requirements.[6]

I. Protease Activity HTS Assay

Proteases are a major class of drug targets involved in numerous physiological and pathological processes.[4] Fluorogenic peptide substrates are widely used to screen for protease inhibitors.[4][8]

Signaling Pathway: Caspase-3 Mediated Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of numerous cellular proteins, resulting in programmed cell death. Identifying modulators of caspase-3 activity is crucial for research in cancer and neurodegenerative diseases.[7]

Caption: Caspase-3 activation pathway and assay principle.

Experimental Protocol: Caspase-3 HTS Assay

This protocol is designed for a 96-well or 384-well microplate format.[7][9]

1. Reagent Preparation:

-

Assay Buffer: 20 mM Tris (pH 7.4), 100 mM DTT, 100 mM EDTA.[7]

-

Enzyme Solution: Recombinant active caspase-3 diluted in assay buffer to the desired concentration.

-

Substrate Stock Solution: 10 mM Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) in DMSO.[7] Store at -20°C, protected from light.[7]

-

Test Compounds: Serially diluted in DMSO.

-

Positive Control: Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

-

Negative Control: DMSO.

2. Assay Procedure:

-

Add 2 µL of test compound, positive control, or negative control to the appropriate wells of a black microplate.

-

Add 48 µL of the diluted caspase-3 enzyme solution to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Immediately start monitoring the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[7] Read kinetically for 30-60 minutes at 37°C.

3. Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-